The extracellular regulated kinases 1 and 2 (ERK1/2) are functionally redundant kinases activated by a variety of growth factors and mitogens. SCH 772984 is a potent inhibitor of ERK1 and ERK2 (IC50s = 4 and 1 nM, respectively). It is highly selective, with only seven kinases of 300 tested showing more than 50% inhibition at a concentration of 1 µM. SCH 772984 has nanomolar cytotoxicity in tumor cells with mutations in BRAF, NRAS, or KRAS. It is effective in vivo, inducing regression of xenograft tumors in mice. SCH 772984 displays slow binding kinetics, binding to a novel binding pocket in inactive ERK isoforms. SCH772984 is an potent and selective ERK inhibitor with potential anticancer activity. SCH722984 showed activity against BRAF mutant, NRAS mutant and wild-type melanoma. Combining vemurafenib and SCH722984 in BRAF mutant melanoma was synergistic in a majority of cell lines and significantly delayed the onset of acquired resistance in long term in vitro assays. Therefore, SCH772984 may be clinically applicable as a treatment for non-BRAF mutant melanoma or in BRAF-mutant melanoma with innate or acquired resistance, alone or in combination with BRAF inhibitors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
UNBS3157 is a DNA intercalator, and a novel nonhematotoxic naphthalimide derivative with potent antitumor activity. Amonafide, a naphthalimide which binds to DNA by intercalation and poisons topoisomerase IIalpha, has demonstrated activity in phase II breast cancer trials, but has failed thus far to enter clinical phase III because of dose-limiting bone marrow toxicity. UNBS3157 was found to have a 3-4-fold higher maximum tolerated dose compared to amonafide and not to provoke hematotoxicity in mice at doses that display significant antitumor effects. Furthermore, UNBS3157 has shown itself to be superior to amonafide in vivo in models of (i) L1210 murine leukemia, (ii) MXT-HI murine mammary adenocarcinoma, and (iii) orthotopic models of human A549 NSCLC and BxPC3 pancreatic cancer.
Zorubicin is a potent anthracycline antibiotic that is widely used in the treatment of various types of cancer. It is a member of the anthracycline family of drugs, which are known for their potent antitumor activity. Zorubicin is used to treat a variety of cancers, including breast cancer, ovarian cancer, and lymphoma.
Topotecan is a potent anticancer drug that belongs to the class of topoisomerase inhibitors. It is used in the treatment of various types of cancer, including ovarian, lung, and cervical cancer. Topotecan works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. This paper aims to provide a comprehensive review of topotecan, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.
Ganoderic acid A is a triterpenoid compound that is found in the fruiting body of Ganoderma lucidum, a medicinal mushroom that has been used in traditional Chinese medicine for centuries. This compound has been the subject of extensive research due to its potential therapeutic and industrial applications. We will also explore the future perspectives and challenges in the use and study of this compound.
Dutasteride is a synthetic 4-azasteroid compound that is used as a medication for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA). It is a potent inhibitor of the enzyme 5-alpha-reductase, which converts testosterone to dihydrotestosterone (DHT), a hormone that is responsible for the growth of the prostate gland and hair loss in men. Dutasteride is marketed under the brand names Avodart and Duprost.
Apalutamide is a non-steroidal antiandrogen drug that is used in the treatment of prostate cancer. It was approved by the US Food and Drug Administration (FDA) in 2018 for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC). Apalutamide works by blocking the androgen receptor, which is a key driver of prostate cancer growth.
Ozarelix is a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors. Mechanistically, LHRH antagonists exert rapid inhibition of luteinizing hormone and follicle stimulating hormone with an accompanying rapid decrease in sex hormones and would therefore be expected to be effective in a variety of hormonally dependent disease states including ovarian cancer, prostate cancer, BPH, infertility, uterine myoma and endometriosis. BPH is a non-cancerous enlargement of the prostate that is caused by testosterone. Unlike LHRH agonists, ozarelix has the potential to reduce testosterone just enough to reduce both prostate size and symptoms without the severe side effects associated with a reduction in testosterone.
AZD 3514 is a selective androgen receptor downregulator (SARD). It inhibits AR nuclear translocation in LNCaP human prostate cancer cells with an IC50 value of 1.78 µM. AZD 3514 (10 µM) inhibits dihydrotestosterone-induced proliferation of LNCaP and LAPC4 prostate cancer cells. It reduces testosterone proprionate-induced increases in seminal vesicle weight in castrated rats. AZD 3514 (50 mg/kg) decreases tumor growth of Dunning R3327H prostate tumor implants in rats. AZD-3514 is a potent androgen receptor downregulator with potential anticancer cancer activity. AZD3514 is being evaluated in a Phase I clinical trial in patients with castrate-resistant prostate cancer.